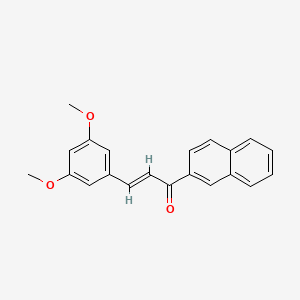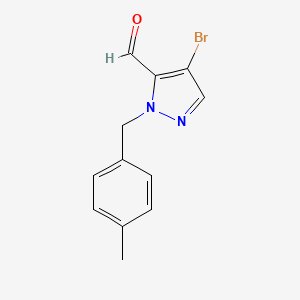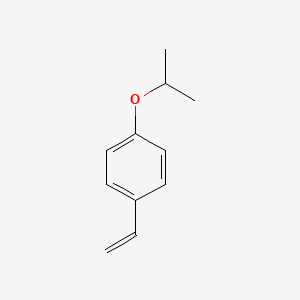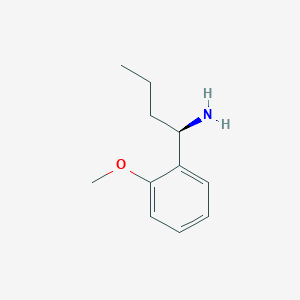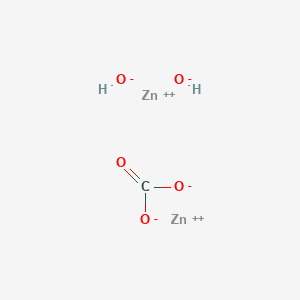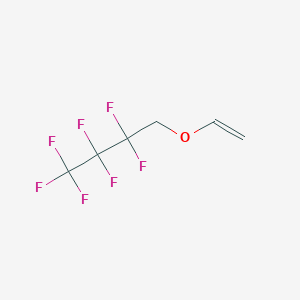
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C7H10F4O3. This compound is known for its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lower reactivity, and unique interactions with biological systems, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the transesterification of commercially available titanium(IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium(IV) alkoxides formed with diphenyl carbonate. The reaction conditions include the use of bases such as tetramethylammonium hydroxide, which ensures high selectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of titanium(IV) alkoxides and diphenyl carbonate remains central to the process, with careful control of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with other alcohols to form different carbonates.
Hydrolysis: Reaction with water to produce the corresponding alcohol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the isopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as tetramethylammonium hydroxide and lithium alkoxides. Reaction conditions often involve moderate temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate .
Wissenschaftliche Forschungsanwendungen
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications, including:
Chemistry: Used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: Investigated for its interactions with biological systems, particularly in drug delivery and pharmaceutical formulations.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of isopropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the stability and reactivity of the compound, making it effective in various applications. The presence of fluorine atoms enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to unique therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Methyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific isopropyl group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
Eigenschaften
Molekularformel |
C7H10F4O3 |
|---|---|
Molekulargewicht |
218.15 g/mol |
IUPAC-Name |
propan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H10F4O3/c1-4(2)14-6(12)13-3-7(10,11)5(8)9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
OVIKCIBOASSNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
